Sivelestat Sivelestat Sivelestat is a N-acylglycine and a pivalate ester. It is functionally related to a N-benzoylglycine.
Sivelestat has been used in trials studying the treatment of Acute Lung Injury and Respiratory Distress Syndrome, Adult.
Brand Name: Vulcanchem
CAS No.: 127373-66-4
VCID: VC0002398
InChI: InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
SMILES: CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
Molecular Formula: C20H22N2O7S
Molecular Weight: 434.5 g/mol

Sivelestat

CAS No.: 127373-66-4

Cat. No.: VC0002398

Molecular Formula: C20H22N2O7S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Sivelestat - 127373-66-4

CAS No. 127373-66-4
Molecular Formula C20H22N2O7S
Molecular Weight 434.5 g/mol
IUPAC Name 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid
Standard InChI InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
Standard InChI Key BTGNGJJLZOIYID-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
Canonical SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Pharmacological Profile and Mechanism of Action

Biochemical Characteristics

Sivelestat (ONO-5046) is a low-molecular-weight synthetic inhibitor (529.5 Da) featuring a sulfonamide group that binds irreversibly to neutrophil elastase's active site . The compound acts as a competitive acyl-enzyme inhibitor, forming stable complexes with the serine protease through nucleophilic attack by Ser195 on its pivaloyl carbonyl group . Structural analyses reveal that the 4-(sulfamoyl)phenyl pivalate moiety enables optimal interaction with the enzyme's S1 pocket, achieving 44 nM inhibitory concentration (IC50) against human neutrophil elastase (HNE) .

Anti-Inflammatory Pathways

The therapeutic effects manifest through three primary mechanisms:

  • Protease Inhibition: Direct neutralization of HNE prevents degradation of extracellular matrix components like elastin and collagen .

  • Cytokine Modulation: Reduces interleukin-8 (IL-8) by 38% and tumor necrosis factor-α (TNF-α) by 29% in ARDS patients, curtailing neutrophil chemotaxis .

  • Endothelial Protection: Maintains angiopoietin-1 expression in cerebral ischemia models, preserving microvascular integrity .

ParameterSivelestat Group (n=125)Control Group (n=87)P-value
PaO2/FiO2 at 72h (mmHg)169 ± 61139 ± 40<0.001
IL-8 Reduction (48h)42%18%0.003
28-Day Mortality20.0%33.3%0.028

Table 1: Clinical outcomes in pediatric ARDS from a 212-patient cohort study .

Therapeutic Applications in Respiratory Disorders

Acute Respiratory Distress Syndrome

A 2024 multicenter analysis of COVID-19 ARDS patients (n=214) demonstrated sivelestat's oxygenation-enhancing effects, particularly in severe hypoxemia subgroups (PaO2/FiO2 <150 mmHg). Treated patients showed:

  • 27% faster resolution of pulmonary consolidation on radiography

  • 19% reduction in mechanical ventilation duration

  • 31% lower incidence of ventilator-induced lung injury

The drug's efficacy appears dose-dependent, with optimal outcomes at continuous infusions of 0.2–0.4 mg/kg/h .

Pediatric ARDS Management

In the largest pediatric study to date (n=212), sivelestat-treated children exhibited:

  • Plateau pressure reduction from 35±5 to 20±2 cmH2O (P<0.001)

  • 45% decrease in neutrophil extracellular trap formation

  • Survival advantage persisting at 90-day follow-up (HR 0.62, CI 0.41–0.93)

Neuroprotective Effects in Cerebral Ischemia

Ischemic Stroke Pathophysiology

The 2010 murine middle cerebral artery occlusion study revealed sivelestat's multimodal neuroprotection :

  • 39% reduction in infarct volume (P<0.01)

  • 52% decrease in blood-brain barrier permeability

  • 2.3-fold increase in angiopoietin-1 expression at ischemic margins

In vitro models using human brain microvascular endothelial cells showed 78% cell survival at clinical sivelestat concentrations (30 μg/mL) versus 42% in controls when exposed to neutrophil elastase .

Pharmacokinetics and Novel Derivatives

Absorption and Metabolism

Sivelestat exhibits linear pharmacokinetics with:

  • Plasma half-life: 2.1–2.8 hours

  • Steady-state concentration: 10–30 μg/mL at standard dosing

  • Renal clearance accounting for 65% of elimination

Second-Generation Inhibitors

Recent structural optimizations yielded compounds with enhanced potency:

CompoundIC50 (nM)Half-Life (h)
3a199.2
3f2211.4
9a308.7

Table 2: Pharmacological parameters of novel sulfonamide analogs .

Molecular docking studies confirm these analogs maintain the critical interaction with Ser195 while improving metabolic stability through fluorinated side chains .

Future Directions and Clinical Implications

Ongoing research priorities include:

  • Phase III trials evaluating high-dose regimens (0.6 mg/kg/h) in septic ARDS

  • Development of inhaled formulations for localized lung delivery

  • Biomarker-guided therapy using neutrophil elastase activity assays

The compound's pleiotropic anti-inflammatory effects warrant investigation in non-respiratory indications, particularly in neurological and cardiovascular disorders characterized by neutrophil-mediated tissue injury.

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